2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
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Overview
Description
2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex organic compound characterized by its unique structure, which includes bromine atoms and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves multiple steps, starting with the bromination of phenol derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective bromination at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenol derivatives .
Scientific Research Applications
2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol involves its interaction with specific molecular targets. The bromine atoms and thiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-((E)-((4-fluorophenyl)imino)methyl)phenol
- 2,4-dibromo-6-((E)-((2-hydroxyphenyl)imino)methyl)phenol
- 2,4-dibromo-6-((E)-((1H-1,2,4-triazol-3-ylimino)methyl)phenol
Uniqueness
2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is unique due to the presence of the thiazole ring and the specific arrangement of bromine atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13Br2N3OS |
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Molecular Weight |
419.14 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[(Z)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H13Br2N3OS/c1-3-18-8(2)7-20-13(18)17-16-6-9-4-10(14)5-11(15)12(9)19/h4-7,19H,3H2,1-2H3/b16-6+,17-13- |
InChI Key |
YHDKQBPNTYIUNI-RFQSFQDSSA-N |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C\C2=C(C(=CC(=C2)Br)Br)O)C |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origin of Product |
United States |
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